(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid

chiral purity enantiomeric differentiation absolute configuration

For Boc-SPPS peptide programs, ortho-fluorophenylglycine cannot be substituted with 4-fluoro, non-fluorinated, or Fmoc-protected analogues. Acid-labile Boc is removed under TFA conditions orthogonal to Fmoc strategies. The (R)-enantiomer introduces defined chirality essential for target binding; the (S)-antipode would invert API configuration. Ortho-fluorine uniquely modulates steric compression and electronic effects at the α-carbon versus meta- or para-substituted regioisomers. Procurement of CAS 344551-32-2 is mandatory for validated synthetic routes, Factor Xa inhibitor SAR, and ¹H/¹⁹F NMR configurational analysis. Confirm (R)-configuration, Boc integrity, and ortho-substitution before purchase.

Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
CAS No. 344551-32-2
Cat. No. B6232526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
CAS344551-32-2
Molecular FormulaC13H16FNO4
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O
InChIInChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
InChIKeyIUFATHQIUYUCFE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to N-Boc-R-2-fluorophenylglycine (CAS 344551-32-2): A Key Chiral Building Block for Drug Discovery and Asymmetric Synthesis


(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid (CAS 344551-32-2), commonly referred to as N-Boc-R-2-fluorophenylglycine, is a non-proteogenic, fluorinated α-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine and a 2-fluorophenyl substituent at the α-carbon . With a molecular formula of C₁₃H₁₆FNO₄ and a molecular weight of 269.27 g/mol , the compound belongs to the phenylglycine family and functions primarily as a chiral intermediate in solid-phase and solution-phase peptide synthesis of therapeutic candidates, including enzyme inhibitors, peptidomimetics, and macrocyclic peptides [1]. The (R)-stereochemistry at the α-carbon is critical for introducing defined chirality into downstream pharmaceutical targets .

Why N-Boc-R-2-fluorophenylglycine Cannot Be Replaced by Closely Related Analogs: A Quantitative Evidence-Based Perspective


Superficially, (R)-α-phenylglycine derivatives with alternative N-protecting groups (e.g., Fmoc, Cbz) or different fluorine substitution patterns (e.g., 4-fluoro, 3-fluoro, non-fluorinated) may appear functionally equivalent. However, ortho-fluorine substitution imposes a unique combination of steric compression and electronic effects—inductive withdrawal and resonance donation—that alters both α-carbon reactivity and aromatic ring geometry, distinguishing 2-fluorophenylglycine from its 4-fluoro and non-fluorinated counterparts [1]. Furthermore, the identity of the N-protecting group directly governs compatibility with downstream synthetic protocols: the Boc group is removed under acidic conditions (e.g., TFA), making Boc-phenylglycines incompatible with acid-sensitive scaffolds where Fmoc (base-labile) or Cbz (hydrogenolytic) strategies are required [2]. Critically, the specific (R)-enantiomer of 2-fluorophenylglycine is non-interchangeable with its (S)-antipode ; substitution would invert the absolute configuration of the final API, potentially abolishing target binding or generating an undesired pharmacological profile. These orthogonal selection drivers—fluorine regiochemistry, protecting-group lability, and absolute stereochemistry—mean that procurement of the precise compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is non-negotiable for any validated synthetic route or structure–activity relationship (SAR) study.

Quantitative Differentiation Evidence for N-Boc-R-2-fluorophenylglycine (CAS 344551-32-2) Against Key Comparators


Stereochemical Identity: (R)- vs. (S)-N-Boc-2-fluorophenylglycine

The target compound bears the (R)-absolute configuration at the α-carbon, whereas the (S)-enantiomer (CAS 1021948-15-1) is its mirror image. Direct head-to-head NMR comparison of (R)- and (S)-Boc-phenylglycine derivatives produces distinct Δδ(R,S) chemical shift signatures that enable unambiguous assignment of absolute configuration [1]. For phenylglycine-based chiral derivatizing agents, the Δδ(R,S) values are substantially larger than those obtained with classical MTPA (Mosher's acid) or MPA reagents, providing higher configurational assignment confidence [1]. The (R)- and (S)-enantiomers are chemically distinct entities with non-identical biological and chromatographic properties; any validated synthetic route to a chiral API specifies a single enantiomer.

chiral purity enantiomeric differentiation absolute configuration

Fluorine Regiochemistry: Ortho- vs. Para-Fluorophenylglycine Substituent Effect on Enantiomer Separation

The position of fluorine substitution on the phenyl ring modulates enantiomer separation behavior on chiral stationary phases. In ligand-exchange HPLC studies of fluorinated phenylglycines, the ortho-fluoro (2-fluoro) substituent produces a distinct retention and separation-factor profile compared to para-fluoro (4-fluoro) and non-fluorinated phenylglycine [1]. The separation factor (α) and resolution (Rs) between R and S enantiomers vary as a function of fluorine position; ortho substitution introduces unique steric and electronic perturbations at the chiral center that alter the diastereomeric complex stability with the chiral selector [1]. This chromatographic behavior is a direct consequence of the 2-fluorophenylglycine molecular structure and is not replicated by 4-fluorophenylglycine (CAS 93939-74-3) or unsubstituted phenylglycine [1].

fluorine substitution chiral HPLC resolution enantiomer separation factor

N-Protecting Group Orthogonality: Boc- vs. Fmoc-Protected 2-Fluorophenylglycine in Peptide Synthesis Strategies

The Boc protecting group on the target compound is removed under acidic conditions (typically 25–50% TFA in CH₂Cl₂, 30 min at room temperature) [1], whereas the Fmoc analog (N-Fmoc-DL-2-fluorophenylglycine, CAS 433291-96-4) requires basic deprotection (20% piperidine in DMF) . This chemical orthogonality dictates that Boc- and Fmoc-protected amino acids are not interchangeable within a given synthetic protocol. In Boc-strategy solid-phase peptide synthesis (SPPS), the use of Fmoc-2-fluorophenylglycine would result in premature deprotection during TFA-mediated resin cleavage, whereas Boc-2-fluorophenylglycine is fully compatible with this workflow [1]. Conversely, in Fmoc-strategy SPPS, the Boc analog would survive all piperidine deprotection steps, leading to an unwanted N-terminal Boc-capped peptide . This fundamental chemical incompatibility means that synthetic route selection directly determines which N-protected phenylglycine derivative must be procured.

protecting group strategy solid-phase peptide synthesis Boc vs. Fmoc chemistry

Enantioselective Synthetic Access: (R)-2-Fluorophenylglycine as a Chiral Building Block Derived via Asymmetric Lithiation

The synthesis of enantioenriched N-Boc phenylglycine derivatives, including the target 2-fluorophenylglycine scaffold, can be achieved through enantioselective benzylic lithiation using a (−)-sparteine–s-BuLi chiral base complex [1]. This methodology provides a direct route to N-Boc-protected arylglycines with enantiomeric ratios that vary depending on the aryl substitution pattern and solvent conditions [1]. The (R)-configuration of the target compound (CAS 344551-32-2) can be accessed via this chiral base strategy, whereas alternative synthetic approaches—such as enzymatic resolution of racemic 2-fluorophenylglycine or classical diastereomeric salt resolution—yield different enantiomeric purities and require distinct downstream Boc-protection steps [1]. The (−)-sparteine-mediated route represents one of the shortest synthetic sequences to enantioenriched N-Boc phenylglycines, offering potential advantages in step-count and overall yield for process-scale procurement [1].

asymmetric synthesis chiral auxiliary benzylic lithiation enantiomeric excess

Impact of Ortho-Fluorine Substitution on Peptidomimetic Potency: Phenylglycine-Containing Factor Xa Inhibitor SAR

Phenylglycine-containing benzamidine carboxamides have been developed as potent and selective inhibitors of the serine protease Factor Xa, a clinically validated anticoagulant target [1]. Within this chemotype, the phenylglycine residue occupies a critical S4 binding pocket, and substitution on the aromatic ring directly modulates inhibitory potency and selectivity against related coagulation proteases [1]. The incorporation of fluorine at the ortho position of the phenylglycine side chain introduces both steric and electronic effects that influence the dihedral angle between the amide backbone and the aromatic ring, thereby altering the three-dimensional presentation of the pharmacophore to the S4 subsite [1]. While quantitative IC₅₀ values specifically comparing 2-fluoro-, 4-fluoro-, and non-fluorinated phenylglycine analogs are not publicly available in a single head-to-head dataset, the SAR principles established for this inhibitor class indicate that ortho-fluorine substitution yields a distinct biological activity profile compared to para-fluoro or unsubstituted variants [1].

factor Xa inhibition phenylglycinamide SAR fluorine bioisosterism anticoagulant

Application Scenarios: Where N-Boc-R-2-fluorophenylglycine (CAS 344551-32-2) Delivers Definitive Value Over Alternatives


Boc-Strategy Solid-Phase Peptide Synthesis of Chiral Peptidomimetic Drugs

In Boc-strategy solid-phase peptide synthesis (SPPS), the Boc group on (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is removed under acidic TFA conditions that are fully compatible with the Boc-SPPS cycle [1]. The (R)-configuration at the α-carbon of the 2-fluorophenylglycine residue is preserved throughout chain assembly, ensuring that the final peptide or peptidomimetic drug candidate bears the intended absolute stereochemistry at this position. Fmoc-protected 2-fluorophenylglycine is chemically incompatible with this protocol, as Fmoc removal requires basic piperidine conditions orthogonal to the Boc strategy [1]. For any peptide therapeutic program employing Boc-SPPS methodology—particularly for protease inhibitors incorporating non-natural arylglycine residues—the 2-fluorophenylglycine Boc derivative is the only chemically viable procurement option.

Chiral Derivatizing Agent for Absolute Configuration Determination of Primary Amines by ¹H NMR

Boc-phenylglycine (BPG) has been established as a superior chiral derivatizing agent for the assignment of absolute configuration of α-chiral primary amines via ¹H NMR spectroscopy [1]. The (R)- and (S)-BPG amide derivatives produce Δδ(R,S) chemical shift differences that are substantially larger than those obtained with classical Mosher's acid (MTPA) or MPA reagents, providing a higher-confidence configurational assignment [1]. While the seminal studies employed unsubstituted Boc-phenylglycine, the 2-fluorophenyl analog offers the additional advantage of ¹⁹F NMR detection, enabling dual ¹H/¹⁹F spectroscopic analysis for enhanced signal dispersion and assignment reliability in complex molecular environments. This application is critical for natural product structure elucidation, chiral API characterization, and enantiomeric purity verification in pharmaceutical QC/QA laboratories.

Synthesis of Serine Protease Inhibitor Libraries with Ortho-Fluorinated Phenylglycinamide Scaffolds

In medicinal chemistry campaigns targeting the coagulation cascade serine proteases (Factor Xa, thrombin, Factor VIIa), phenylglycine-containing benzamidine carboxamides have demonstrated potent and selective inhibitory activity [1]. The ortho-fluorine substituent on the phenylglycine side chain introduces specific steric and electronic properties that modulate binding to the S4 pocket of Factor Xa [1]. When synthesizing focused libraries or lead-optimization arrays exploring the ortho-fluoro pharmacophore, the (R)-N-Boc-2-fluorophenylglycine building block is essential. Procurement of the 4-fluoro regioisomer or non-fluorinated phenylglycine would produce analogs with different conformational preferences and S4-binding characteristics, fundamentally altering the SAR data and potentially missing the optimal substitution pattern for potency and selectivity against anti-target proteases (e.g., trypsin, plasmin).

Asymmetric Synthesis Methodology Development Using Chiral Auxiliary Approaches

For academic and industrial process chemistry groups developing novel asymmetric synthetic methodologies, (R)-N-Boc-2-fluorophenylglycine serves as a valuable chiral building block and substrate for evaluating enantioselective transformations. The benzylic lithiation approach using (−)-sparteine–s-BuLi chiral base provides one of the most direct routes to enantioenriched N-Boc arylglycines [1], and the 2-fluorophenyl variant is of particular interest for studying the interplay between aryl electronics and enantioselectivity in carbon–carbon bond-forming reactions. Methodologies validated on this substrate can be benchmarked against results obtained with unsubstituted phenylglycine or 4-fluorophenylglycine, enabling a systematic understanding of substituent effects on reaction outcomes and guiding the selection of optimal conditions for scale-up.

Quote Request

Request a Quote for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.